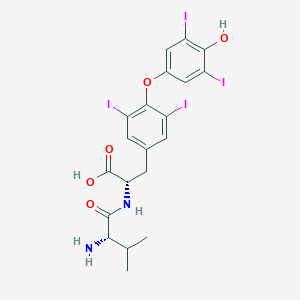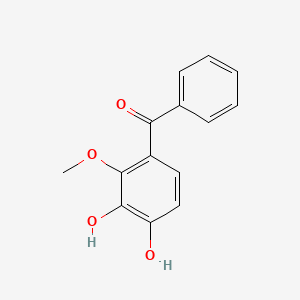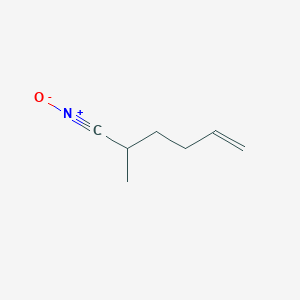![molecular formula C14H23N3O6 B12565018 2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine CAS No. 200423-90-1](/img/structure/B12565018.png)
2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is a modified nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by the addition of a dimethylaminoethyl group at the 2’-O position and a methyl group at the 5 position of the uracil ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine typically involves the protection of the hydroxyl groups of uridine, followed by selective functionalization at the 2’-O position. The dimethylaminoethyl group is introduced using a suitable alkylating agent under basic conditions. The methylation at the 5 position of the uracil ring can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the uridine analog.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
科学的研究の応用
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and as a probe for RNA structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications.
作用機序
The mechanism of action of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The dimethylaminoethyl group may enhance the compound’s ability to interact with nucleic acid-binding proteins and enzymes, potentially inhibiting their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2’-O-[2-(Dimethylamino)ethyl]uridine: Similar structure but lacks the methyl group at the 5 position.
5-Methyluridine: Lacks the dimethylaminoethyl group at the 2’-O position.
2’-O-Methyluridine: Contains a methyl group at the 2’-O position instead of the dimethylaminoethyl group.
Uniqueness
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is unique due to the presence of both the dimethylaminoethyl group at the 2’-O position and the methyl group at the 5 position. This dual modification can enhance its stability and binding affinity to nucleic acids and proteins, making it a valuable tool in various research and therapeutic applications.
特性
CAS番号 |
200423-90-1 |
|---|---|
分子式 |
C14H23N3O6 |
分子量 |
329.35 g/mol |
IUPAC名 |
1-[(2R,3R,4R,5R)-3-[2-(dimethylamino)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O6/c1-8-6-17(14(21)15-12(8)20)13-11(22-5-4-16(2)3)10(19)9(7-18)23-13/h6,9-11,13,18-19H,4-5,7H2,1-3H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
InChIキー |
DHAGVPYEAPAMDR-PRULPYPASA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCN(C)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
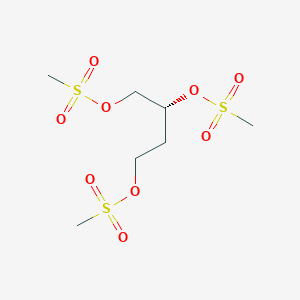

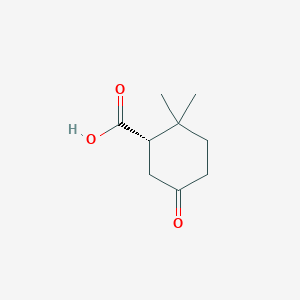

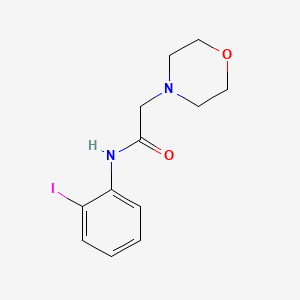
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)


